5-(Propan-2-yl)naphthalene-1,2-dione
Description
5-(Propan-2-yl)naphthalene-1,2-dione is an ortho-naphthoquinone derivative featuring a naphthalene backbone with ketone groups at positions 1 and 2 and an isopropyl substituent at position 5. The ortho-quinone moiety is redox-active, enabling interactions with biological systems, particularly in electron transfer processes. This compound shares structural similarities with bioactive naphthoquinones like beta-lapachone, which is known for its antineoplastic and radiosensitizing properties . The isopropyl group at position 5 likely influences its lipophilicity, stability, and target binding, distinguishing it from other derivatives.
Properties
CAS No. |
63166-22-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)9-4-3-5-11-10(9)6-7-12(14)13(11)15/h3-8H,1-2H3 |
InChI Key |
VTIHQCKKJVPMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C=CC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)naphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction is usually carried out under nitrogen atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of recyclable catalysts and green chemistry principles, such as L-proline as a green organocatalyst, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives that can be further utilized in different applications .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-(Propan-2-yl)naphthalene-1,2-dione serves as a precursor for synthesizing more complex organic molecules. It is often utilized in the development of new synthetic pathways due to its ability to undergo various chemical transformations such as oxidation and reduction reactions.
Table 1: Synthetic Pathways Involving 5-(Propan-2-yl)naphthalene-1,2-dione
| Reaction Type | Description | Conditions |
|---|---|---|
| Oxidation | Conversion to naphthoquinones | Strong oxidizing agents (e.g., KMnO4) |
| Reduction | Formation of hydroquinone derivatives | Reducing agents (e.g., LiAlH4) |
| Substitution | Nucleophilic substitution reactions | Various nucleophiles under basic conditions |
Biology
5-(Propan-2-yl)naphthalene-1,2-dione has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Study: Anticancer Activity
A study investigated the effects of 5-(Propan-2-yl)naphthalene-1,2-dione on various cancer cell lines. The results demonstrated significant antiproliferative effects against breast and colon cancer cells, attributed to its ability to inhibit specific enzymes involved in cell survival pathways.
Table 2: Anticancer Activity Data
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.3 | PARP-1 Inhibition |
| HCT116 (Colon Cancer) | 15.4 | Induction of oxidative stress |
Medicine
In medicinal chemistry, 5-(Propan-2-yl)naphthalene-1,2-dione is being explored for its role in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing therapeutics aimed at various diseases.
Case Study: Drug Development
Research has focused on modifying the structure of 5-(Propan-2-yl)naphthalene-1,2-dione to enhance its bioavailability and therapeutic efficacy. Derivatives have shown promise in preclinical trials for treating conditions such as cancer and bacterial infections.
Industry
The compound is also utilized in industrial applications, particularly in the production of dyes and pigments due to its stable quinone structure. Its unique color properties make it suitable for use in textiles and coatings.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Dyes and Pigments | Used as a coloring agent in textiles |
| Hair Dyes | Exhibits coloring power even at low concentrations |
| Pigments for Liquid Crystals | Employed in electronic displays |
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The pathways involved include the modulation of cellular redox states and the inhibition of specific enzymes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Naphthoquinone Derivatives
Substituent Effects on Bioactivity
- Position of Quinone Moieties: Ortho-quinones (1,2-diones) exhibit distinct redox behavior compared to para-quinones (1,4-diones). Beta-lapachone and 5-(Propan-2-yl)naphthalene-1,2-dione, both ortho-quinones, show pronounced cytotoxicity due to their ability to generate reactive oxygen species (ROS) via redox cycling . In contrast, 1,4-naphthoquinones (e.g., derivatives) may have altered electron affinity and reduced ROS generation.
- Compound 7b’s trimethoxy and pyridine substituents increase aromaticity and electron delocalization, contributing to a 9-fold activity boost over 6b . Alkyl chain length (e.g., heptyl groups in derivatives) modulates solubility and aggregation behavior, affecting bioavailability .
Research Findings and Implications
- Cytotoxicity Mechanisms : The naphthalene-1,2-dione core is critical for ROS-mediated cytotoxicity, as seen in beta-lapachone and compound 7b . The isopropyl group in the target compound may further modulate interactions with cellular reductases or DNA topoisomerases.
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., methoxy) enhance stability and target binding.
- Bulky substituents (e.g., isopropyl) may sterically hinder enzymatic degradation, prolonging activity.
Biological Activity
5-(Propan-2-yl)naphthalene-1,2-dione, also known as isopropyl naphthoquinone, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, alongside relevant research findings.
Molecular Structure:
- IUPAC Name: 5-(Propan-2-yl)naphthalene-1,2-dione
- CAS Number: 63166-22-3
- Molecular Weight: 204.22 g/mol
The compound features a naphthalene core with two ketone groups at positions 1 and 2 and an isopropyl substituent at position 5.
Antimicrobial Activity
Research has demonstrated that 5-(Propan-2-yl)naphthalene-1,2-dione exhibits notable antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
Studies indicate that the compound disrupts bacterial cell membranes, leading to cell lysis and death. The mechanism involves the formation of reactive oxygen species (ROS) that damage cellular components, including lipids and proteins .
Anticancer Properties
5-(Propan-2-yl)naphthalene-1,2-dione has been investigated for its potential as an anticancer agent. Research suggests that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study: Cancer Cell Lines
In vitro studies on various cancer cell lines showed:
- Cell Line: MCF-7 (breast cancer)
- IC50: 15 µM
- Cell Line: HeLa (cervical cancer)
- IC50: 12 µM
The compound was found to inhibit cell proliferation and promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Antioxidant Activity
The antioxidant potential of 5-(Propan-2-yl)naphthalene-1,2-dione has been evaluated using various assays. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related damage.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate that the compound effectively neutralizes free radicals, contributing to its protective effects against oxidative damage in cells .
The biological activity of 5-(Propan-2-yl)naphthalene-1,2-dione can be attributed to several mechanisms:
- Membrane Disruption: The compound interacts with lipid membranes, increasing permeability and leading to cell death.
- ROS Generation: It induces oxidative stress by generating ROS, which damages cellular components.
- Apoptosis Induction: It activates apoptotic pathways in cancer cells through the modulation of key regulatory proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
